![molecular formula C16H25N7O3 B12777902 3Hhd86WH49 CAS No. 1092979-24-2](/img/structure/B12777902.png)
3Hhd86WH49
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3Hhd86WH49 C16H25N7O3 . It is characterized by its complex structure, which includes multiple stereocenters and functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3Hhd86WH49 involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of the core structure through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound is scaled up from laboratory methods, with optimizations for yield and purity. This often involves the use of continuous flow reactors and automated synthesis platforms to ensure consistent production. The reaction conditions are carefully controlled to maintain the integrity of the stereocenters and functional groups .
Analyse Chemischer Reaktionen
Types of Reactions
3Hhd86WH49 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions are employed to replace certain groups with nucleophiles like halides or amines.
Common Reagents and Conditions
The reactions involving this compound often require specific conditions such as controlled temperatures, inert atmospheres, and the use of catalysts to enhance reaction rates and selectivity. For example, oxidation reactions may be carried out at low temperatures to prevent over-oxidation, while reduction reactions might require anhydrous conditions to avoid side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For instance, oxidation of alcohol groups in this compound can lead to the formation of aldehydes or ketones, while reduction of nitro groups can yield amines .
Wissenschaftliche Forschungsanwendungen
3Hhd86WH49 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 3Hhd86WH49 include:
- GENZ-644131-2
- GENZ-644131-3
- GENZ-644131-4
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and stereocenters, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
Eigenschaften
1092979-24-2 | |
Molekularformel |
C16H25N7O3 |
Molekulargewicht |
363.42 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-2-[[[(Z)-4-aminobut-2-enyl]-methylamino]methyl]-5-(6-amino-8-methylpurin-9-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C16H25N7O3/c1-9-21-11-14(18)19-8-20-15(11)23(9)16-13(25)12(24)10(26-16)7-22(2)6-4-3-5-17/h3-4,8,10,12-13,16,24-25H,5-7,17H2,1-2H3,(H2,18,19,20)/b4-3-/t10-,12-,13-,16-/m1/s1 |
InChI-Schlüssel |
XMINGHDCKLSIIL-LNNUBQDUSA-N |
Isomerische SMILES |
CC1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CN(C)C/C=C\CN)O)O)N |
Kanonische SMILES |
CC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CN(C)CC=CCN)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.